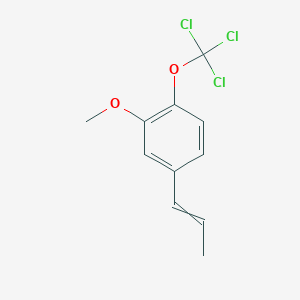
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. These compounds are characterized by the presence of an ether group attached to an aromatic ring. The compound’s structure includes a methoxy group, a prop-1-en-1-yl group, and a trichloromethoxy group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a methoxy group attached.
Alkylation: The prop-1-en-1-yl group is introduced through an alkylation reaction using a suitable alkylating agent.
Chlorination: The trichloromethoxy group is introduced through a chlorination reaction using trichloromethane and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dechlorinated compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(prop-1-en-1-yl)benzene: Lacks the trichloromethoxy group.
4-(Prop-1-en-1-yl)-1-(trichloromethoxy)benzene: Lacks the methoxy group.
2-Methoxy-1-(trichloromethoxy)benzene: Lacks the prop-1-en-1-yl group.
Uniqueness
The presence of the methoxy, prop-1-en-1-yl, and trichloromethoxy groups in 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
63707-58-4 |
|---|---|
Fórmula molecular |
C11H11Cl3O2 |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
2-methoxy-4-prop-1-enyl-1-(trichloromethoxy)benzene |
InChI |
InChI=1S/C11H11Cl3O2/c1-3-4-8-5-6-9(10(7-8)15-2)16-11(12,13)14/h3-7H,1-2H3 |
Clave InChI |
BWJQGFWFUVZBTB-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
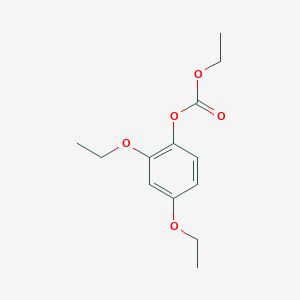
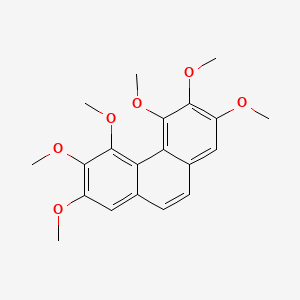
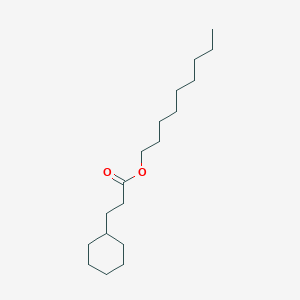
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
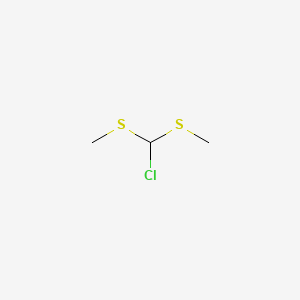

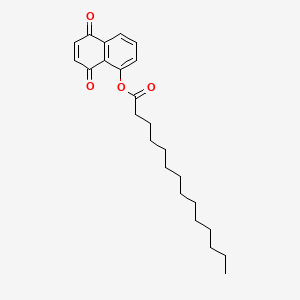

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
